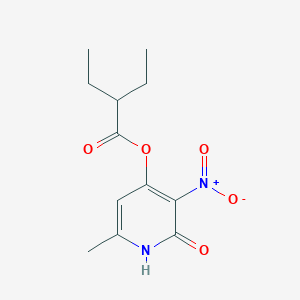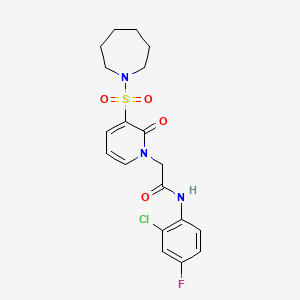![molecular formula C25H20N4O2 B2365798 1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900284-61-9](/img/structure/B2365798.png)
1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C25H20N4O2 and its molecular weight is 408.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potentiel anticancéreux
Ce composé présente des propriétés anticancéreuses prometteuses en raison de sa structure unique. Les chercheurs ont étudié ses effets sur diverses lignées cellulaires cancéreuses, notamment le carcinome cervical (HL-60), la leucémie (HeLaS3 et leucémie lymphoblastique T) et la leucémie promyélocytaire. Notamment, il a montré une cytotoxicité dans les cellules HepG2 et THP-1, avec une IC50 de 0,175 μM et 1,565 μM, respectivement .
Activité antivirale
Le composé a été évalué pour son potentiel antiviral contre le virus de la dengue et le virus de l'hépatite C. Son mécanisme d'action et ses interactions avec les protéines virales nécessitent des investigations supplémentaires. La compréhension de ses propriétés antivirales pourrait conduire à de nouvelles stratégies thérapeutiques .
Dérivés de l'indole et signification biologique
Compte tenu de sa structure à base d'indole, ce composé appartient à une classe de molécules ayant des activités biologiques diverses. Les dérivés de l'indole ont été associés à des effets antibactériens, antitumoraux, anti-inflammatoires et antioxydants. Les chercheurs devraient explorer ses interactions spécifiques avec les cibles cellulaires pour découvrir des applications pharmacologiques supplémentaires .
Composés dérivés de la pyrimidine
Le noyau pyrimidinique du composé suggère des interactions potentielles avec les acides nucléiques cellulaires. Les chercheurs ont synthétisé des dérivés de pyrimidine apparentés ayant des activités cytostatiques. Par exemple, la 5-chloroéthyl-2,6-dichloropyrimidine a montré des effets cytostatiques sur la lignée cellulaire cancéreuse HCT-116 en induisant l'arrêt du cycle cellulaire en phase G2/M par lésion de l'ADN .
Composés contenant de l'imidazole
Compte tenu de ses caractéristiques structurelles, ce composé peut également appartenir à la famille de l'imidazole. Les dérivés de l'imidazole présentent un large éventail d'activités biologiques, notamment des effets antibactériens, antifongiques et antitumoraux. L'investigation de ses interactions avec des voies cellulaires spécifiques pourrait révéler de nouvelles applications thérapeutiques .
Mécanisme D'action
Target of Action
Similar compounds have been designed asacetylcholine esterase (AChE) inhibitors . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a common target for drugs used to treat Alzheimer’s disease .
Mode of Action
It is likely that it interacts with its target, ache, by binding to the active site of the enzyme and inhibiting its activity . This prevents the breakdown of acetylcholine, increasing its concentration and enhancing cholinergic transmission.
Biochemical Pathways
The compound likely affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This can enhance cholinergic transmission, which plays a crucial role in memory and cognition .
Pharmacokinetics
Similar compounds are typically designed to be well-absorbed and to cross the blood-brain barrier, given their target within the central nervous system .
Result of Action
The inhibition of AChE leads to an increase in acetylcholine levels, enhancing cholinergic transmission. This can potentially improve cognitive function, making such compounds of interest in the treatment of Alzheimer’s disease .
Propriétés
IUPAC Name |
6-benzyl-N-(4-methylphenyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-17-10-12-19(13-11-17)26-24(30)21-15-20-23(29(21)16-18-7-3-2-4-8-18)27-22-9-5-6-14-28(22)25(20)31/h2-15H,16H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKJXKXQNMRJAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
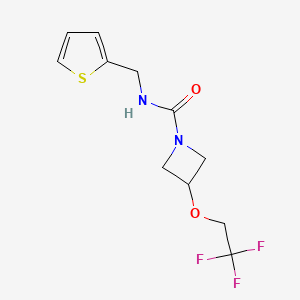
![1-[1-(2-Chloro-6-fluorobenzoyl)azetidin-3-yl]pyrrolidine](/img/structure/B2365720.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2365723.png)
![N-[(E)-(1-amino-2-cyanoethylidene)amino]-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide](/img/structure/B2365724.png)
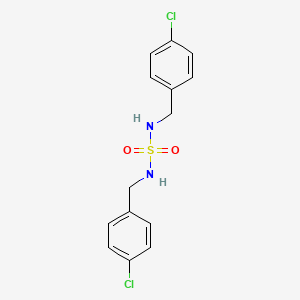
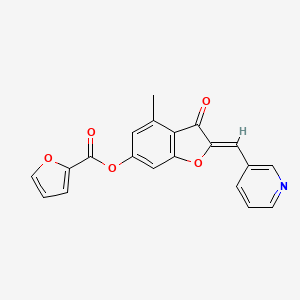

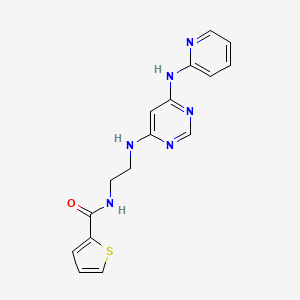
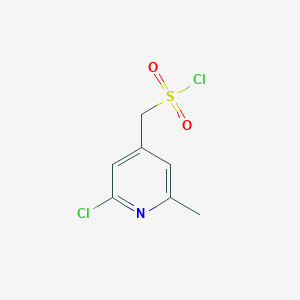
![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)

